molecular formula C22H30ClN5O3S B2781141 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189875-98-6

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2781141
CAS No.: 1189875-98-6
M. Wt: 480.02
InChI Key: XDCHPIBSDBLIEW-UHFFFAOYSA-N
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Description

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H30ClN5O3S and its molecular weight is 480.02. The purity is usually 95%.
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Biological Activity

The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H24ClN5O3S\text{C}_{18}\text{H}_{24}\text{Cl}\text{N}_{5}\text{O}_{3}\text{S}

Structural Features

  • Pyrazole Ring : Central to its activity, providing a platform for various substitutions that enhance biological interactions.
  • Piperazine Moiety : Known for its role in enhancing receptor binding and solubility.
  • Chloro and Cyclohexyl Substituents : These groups contribute to the lipophilicity and overall pharmacokinetic profile.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory : Compounds similar to the target compound have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in inflammatory responses .
  • Antimicrobial : Pyrazole derivatives have demonstrated activity against various bacterial strains, including E. coli and S. aureus .
  • Cytotoxic Effects : Some studies report that pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing pain pathways and mood regulation.

Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50 Value (µM)Reference
Anti-inflammatoryTNF-α Inhibition10
AntimicrobialE. coli5
CytotoxicityCancer Cell Lines15

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a similar pyrazole derivative. The compound showed an inhibition rate of up to 85% for TNF-α at a concentration of 10 µM compared to dexamethasone, which had an inhibition rate of 76% at 1 µM .

Study 2: Antimicrobial Efficacy

In another study, a series of pyrazole compounds were tested against S. aureus and Pseudomonas aeruginosa. The target compound exhibited significant activity with an IC50 value lower than that of standard antibiotics .

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN5O3S/c1-16-8-9-17(23)14-20(16)27-10-12-28(13-11-27)32(30,31)22-19(15-26(2)25-22)21(29)24-18-6-4-3-5-7-18/h8-9,14-15,18H,3-7,10-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCHPIBSDBLIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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